molecular formula C15H15ClN2S B379754 4-(4-chlorophenyl)-N,3-bis(prop-2-enyl)-1,3-thiazol-2-imine CAS No. 342596-45-6

4-(4-chlorophenyl)-N,3-bis(prop-2-enyl)-1,3-thiazol-2-imine

Cat. No.: B379754
CAS No.: 342596-45-6
M. Wt: 290.8g/mol
InChI Key: UERYXQRRKXXDJJ-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N,3-bis(prop-2-enyl)-1,3-thiazol-2-imine is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group and two prop-2-enyl groups attached to the thiazole ring

Preparation Methods

The synthesis of 4-(4-chlorophenyl)-N,3-bis(prop-2-enyl)-1,3-thiazol-2-imine typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate reagent, such as acetic anhydride, to yield the thiazole ring. The final step involves the alkylation of the thiazole ring with prop-2-enyl bromide under basic conditions to introduce the prop-2-enyl groups .

Chemical Reactions Analysis

4-(4-chlorophenyl)-N,3-bis(prop-2-enyl)-1,3-thiazol-2-imine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N,3-bis(prop-2-enyl)-1,3-thiazol-2-imine involves its interaction with specific molecular targets. The compound is believed to inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

4-(4-chlorophenyl)-N,3-bis(prop-2-enyl)-1,3-thiazol-2-imine can be compared to other thiazole derivatives, such as:

Properties

IUPAC Name

4-(4-chlorophenyl)-N,3-bis(prop-2-enyl)-1,3-thiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2S/c1-3-9-17-15-18(10-4-2)14(11-19-15)12-5-7-13(16)8-6-12/h3-8,11H,1-2,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERYXQRRKXXDJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN=C1N(C(=CS1)C2=CC=C(C=C2)Cl)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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